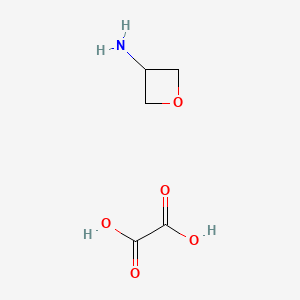![molecular formula C14H13BrN2O2 B1455075 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline CAS No. 1416336-88-3](/img/structure/B1455075.png)
5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline
Overview
Description
5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline is an organic compound with a molecular weight of 217.02 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecule contains a total of 33 bonds; 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Buchwald–Hartwig Reaction
The compound can be used in the Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction . This reaction is vital in organic synthesis as it produces arylamines, key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .
Synthesis of Heterocyclic Compounds
The Buchwald–Hartwig reaction, in which this compound can play a role, is also used in the synthesis of heterocyclic compounds . These compounds are prevalent in many natural products and pharmaceuticals .
Total Synthesis of Natural Products
The compound can be used in the total synthesis of natural products via the Buchwald–Hartwig reaction . This is a significant application as it allows for the production of complex natural products in the lab .
Schiff Base Formation
5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline can be used in the synthesis of Schiff bases . Schiff bases are formed from an amino compound and a carbonyl compound, and they have a wide range of applications, including as ligands in metal complexes .
Metal Complex Formation
The compound can be used to form metal complexes with transition metals such as Cu (II), Co (II), Mn (II), Fe (II), Ni (II) and V (II) . These complexes have been found to exhibit good antibacterial activities .
Antibacterial Activity
The metal complexes formed using 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline have been found to exhibit good antibacterial activities . This makes the compound potentially useful in the development of new antibacterial agents .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWIWYYFXGQCHY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B1454992.png)
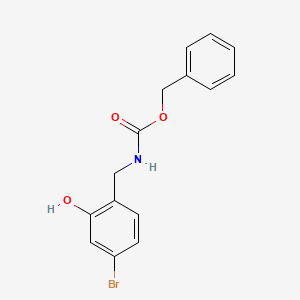
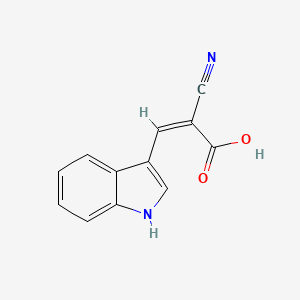


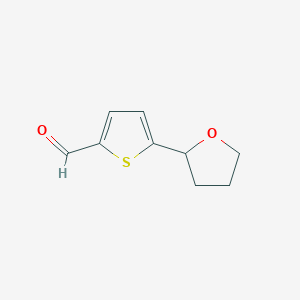
![2-[Ethyl(methyl)amino]-1-propanol](/img/structure/B1455004.png)
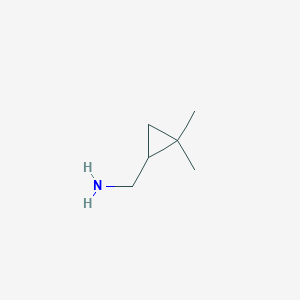
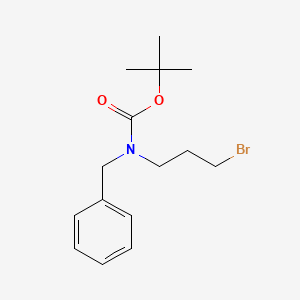
![[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B1455008.png)
![1-[(2,5-Dimethylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1455010.png)
![{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1455011.png)
